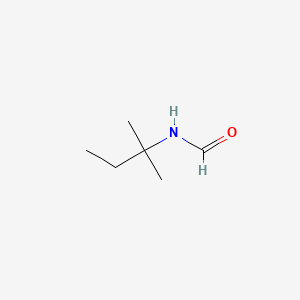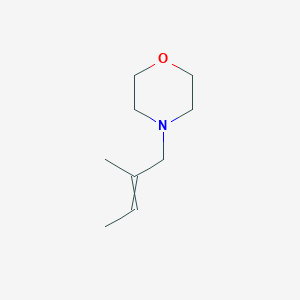
4-(2-Methylbut-2-en-1-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine,4-(2-methyl-2-butenyl)-(9CI) is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-(2-methyl-2-butenyl)-(9CI) typically involves the reaction of morpholine with a suitable alkylating agent, such as 2-methyl-2-butenyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Morpholine,4-(2-methyl-2-butenyl)-(9CI) may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Morpholine,4-(2-methyl-2-butenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Morpholine,4-(2-methyl-2-butenyl)-(9CI) include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from the reactions of Morpholine,4-(2-methyl-2-butenyl)-(9CI) depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted morpholine derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Morpholine derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Morpholine derivatives are used in various industrial processes, including corrosion inhibition, solvent applications, and as intermediates in the production of other chemicals.
作用机制
The mechanism of action of Morpholine,4-(2-methyl-2-butenyl)-(9CI) depends on its specific interactions with molecular targets. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular pathways involved can vary based on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds to Morpholine,4-(2-methyl-2-butenyl)-(9CI) include other morpholine derivatives with different alkyl or aryl side chains. Examples include:
- Morpholine,4-(2-phenylethyl)-
- Morpholine,4-(2-methylpropyl)-
- Morpholine,4-(2-butyl)-
Uniqueness
The uniqueness of Morpholine,4-(2-methyl-2-butenyl)-(9CI) lies in its specific side chain, which imparts distinct chemical and physical properties
Conclusion
Morpholine,4-(2-methyl-2-butenyl)-(9CI) is a versatile compound with potential applications in various fields Its unique structure and chemical properties make it an interesting subject for scientific research and industrial applications
属性
CAS 编号 |
37857-39-9 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC 名称 |
4-(2-methylbut-2-enyl)morpholine |
InChI |
InChI=1S/C9H17NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3H,4-8H2,1-2H3 |
InChI 键 |
UUFQPKBTNLIQQR-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)CN1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



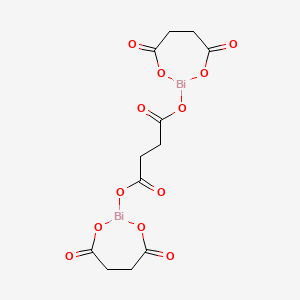
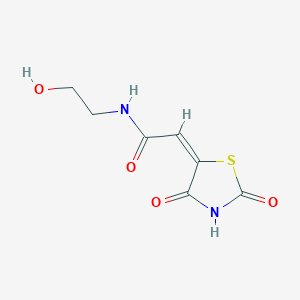

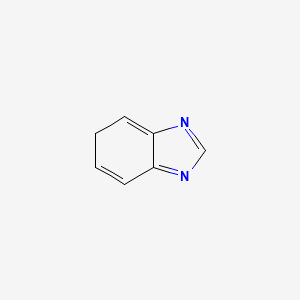
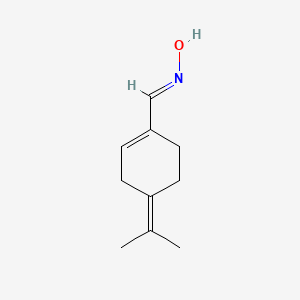
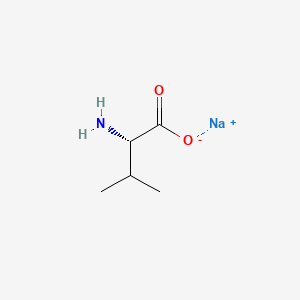
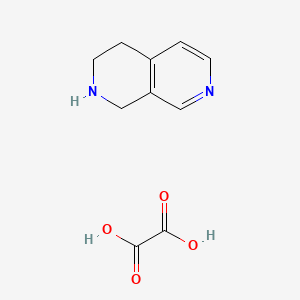
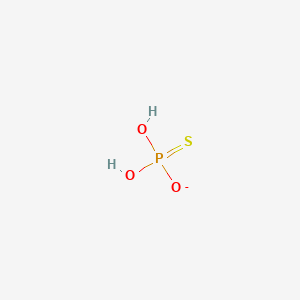
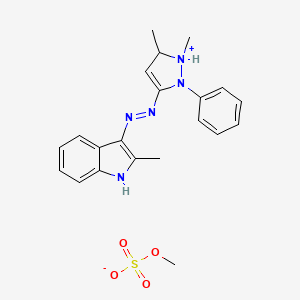
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

